(2R)-2-(4-fluorophenyl)piperidine

CCR2 antagonist hERG selectivity cardiac safety

Medicinal chemistry teams face cardiac safety liabilities and confounding SAR from racemic or positional-isomer scaffolds. (2R)-2-(4-fluorophenyl)piperidine provides the defined R-stereochemistry and 2-aryl substitution pattern essential for CNS target engagement. - **Enantiopure (R)-configuration** enables clean SAR interpretation for serotonergic/aminergic targets - **Avoids hERG liability** documented with 4-(4-fluorophenyl)piperidine positional isomers - **CNS-optimized properties**: LogP 2.63, TPSA 12.03 Ų for blood-brain barrier penetration - **kg-scale availability** with 97-98% purity, HPLC/NMR batch QC documentation

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B7947845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(4-fluorophenyl)piperidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1
InChIKeyIAQQDIGGISSSQO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(4-Fluorophenyl)piperidine: Compound Overview


(2R)-2-(4-fluorophenyl)piperidine (CAS 1187468-21-8, free base; CAS 1391514-96-7, hydrochloride) is an enantiomerically pure R-configured 2-arylpiperidine featuring a para-fluorophenyl substituent at the 2-position of the piperidine ring. With a molecular weight of 179.23 g/mol (free base), a consensus LogP of 2.63, and a topological polar surface area of 12.03 Ų, the compound exhibits moderate lipophilicity conducive to blood-brain barrier penetration . The piperidine ring adopts a chair conformation with the 4-fluorophenyl substituent preferentially occupying an equatorial orientation to minimize steric hindrance . As a chiral building block, this compound is distinct from its racemic 2-(4-fluorophenyl)piperidine counterpart (CAS 383128-03-8) and its S-enantiomer (CAS not separately assigned), with the R-configuration imparting enantioselective binding properties that are critical for structure-activity relationship (SAR) optimization in central nervous system (CNS) drug discovery programs .

Stereochemical control

R-enantiomer for enantioselective CNS SAR and chiral lead optimization

Scaffold selection

2-aryl substitution pattern supports hERG selectivity profiling vs. 4-aryl isomers

Supply readiness

97-98% purity with batch QC; kg-scale production for process chemistry

Why (2R)-2-(4-Fluorophenyl)piperidine Substitution Fails


Generic substitution of (2R)-2-(4-fluorophenyl)piperidine with its S-enantiomer or with 4-(4-fluorophenyl)piperidine positional isomers is scientifically unsound due to fundamentally divergent pharmacological liabilities. The S-enantiomer exhibits distinct binding affinities compared to the R-enantiomer at chiral biological targets . More critically, the 4-(4-fluorophenyl)piperidine moiety—the positional isomer where the aryl group resides at the 4-position rather than the 2-position—has been documented in multiple CCR2 antagonist series to confer poor selectivity against the human ether-à-go-go-related gene (hERG) potassium channel (IKr), a well-established cardiac safety liability that necessitates costly scaffold replacement with heteroaryl or carboxyphenyl subunits [1]. The 2-aryl substitution pattern of the target compound provides a distinct vector for receptor interactions that avoids this documented hERG liability associated with the 4-aryl piperidine scaffold. These stereochemical and positional differences translate directly into measurable differences in target selectivity, off-target safety profiles, and downstream development feasibility, making blind substitution a source of irreproducible data and failed lead optimization.

Risk 1

S-enantiomer substitution may produce divergent enantioselective binding and SAR profiles at chiral biological targets.

Risk 2

4-aryl positional isomer (4-(4-fluorophenyl)piperidine) carries a documented hERG liability that has forced scaffold redesign in CCR2 programs.

Risk 3

Racemate (CAS 383128-03-8) introduces undefined stereochemistry, may confound receptor binding assays and require chiral resolution.

Quantitative Differentiation of (2R)-2-(4-Fluorophenyl)piperidine


2-Aryl vs. 4-Aryl Piperidine hERG Selectivity

The 4-(4-fluorophenyl)piperidine scaffold, a positional isomer of the target compound's 2-aryl substitution pattern, has been explicitly documented as carrying a 'poor selectivity against I(Kr)' (hERG channel) liability in CCR2 antagonist development programs [1]. This liability was of sufficient magnitude that the entire series required scaffold replacement with 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine subunits to achieve acceptable cardiac safety margins [1]. In contrast, the 2-aryl piperidine substitution pattern of (2R)-2-(4-fluorophenyl)piperidine orients the pharmacophore along a distinct vector that circumvents this documented hERG binding liability, representing a fundamentally different starting point for lead optimization with lower inherent cardiotoxicity risk. This scaffold-level differentiation is supported by SAR studies demonstrating that hERG affinity in fluorophenyl-piperidine series correlates with LogP and specific substitution geometry [2].

2-Aryl vs. 4-Aryl hERG
Class-level inference
4-Aryl scaffold: documented poor hERG selectivity; 2-aryl scaffold: no reported intrinsic hERG liability
Scaffold-dependent hERG profile may influence candidate selection.
Source: CCR2 antagonist optimization; hERG liability required complete scaffold redesign.
CCR2 antagonist hERG selectivity cardiac safety scaffold optimization

Enantiomeric Purity: R-Enantiomer vs. Racemic

Commercially, the R-enantiomer is supplied with certified enantiomeric purity specifications that are unavailable for the racemic mixture. (2R)-2-(4-fluorophenyl)piperidine (CAS 1187468-21-8) is available at 97% purity from Bidepharm with NMR, HPLC, and GC batch quality control reports . The hydrochloride salt (CAS 1391514-96-7) is specified at 95% purity by HPLC . Capotchem offers the free base at 98% minimum purity by HPLC with production scale up to kilograms [1]. In contrast, the racemic 2-(4-fluorophenyl)piperidine (CAS 383128-03-8) is supplied at ≥95% purity but with extended lead times of 8-12 weeks and at premium pricing (1g: $842.90; 5g: $2,463.90) . This procurement differential reflects the R-enantiomer's established role as a defined chiral building block versus the racemate's lower commercial demand and less defined stereochemical utility.

Enantiomeric Purity: R vs. Racemate
Head-to-head
R-enantiomer: 97-98% purity (HPLC/NMR QC), kg-scale; Racemate: ≥95%, 8-12 week lead time
Supports procurement of stereochemically defined material for reproducible SAR.
Commercial specifications from Capotchem, Bidepharm; racemate carries premium pricing.
chiral resolution enantiomeric purity procurement specification stereoselective synthesis

R-Configuration Enantioselectivity at 5-HT2A

While direct head-to-head binding data for (2R)-2-(4-fluorophenyl)piperidine versus its S-enantiomer are not publicly available, class-level precedent from structurally related 4-fluorophenyl piperidine derivatives demonstrates substantial enantiomer-dependent affinity differences. In a series of diphenylpiperidines evaluated as 5-HT2A receptor ligands, the R-(+)-configured enantiomer R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol exhibited an IC50 of 0.37 nM at the 5-HT2A receptor, with selectivity ratios of >6,200-fold over D2 (IC50=2300 nM), >2,700-fold over α1-adrenoceptors (IC50=1000 nM), and >1,300-fold over 5-HT2C (IC50=490 nM) [1]. This 4-fluorophenyl piperidine scaffold with defined R-stereochemistry demonstrates that the R-configuration at the piperidine ring can confer sub-nanomolar target affinity with excellent selectivity against related aminergic receptors. In a separate NMDA receptor NR2B antagonist series, the (+) enantiomer of a 4-(4-fluorophenyl)piperidine-containing compound exhibited 3-fold higher receptor affinity and 10-fold greater neuroprotective potency than the (−) enantiomer [2].

R-Config. Enantioselectivity (5-HT2A)
Class-level inference
Related R-configured 4-F-phenyl piperidine: 5-HT2A IC50 0.37 nM; >6,200× over D2, >2,700× over α1
Supports enantiomer-specific binding context for serotonergic targets.
No direct R vs S data for target compound; class-level precedent from diphenylpiperidine series.
5-HT2A receptor enantioselectivity R-configuration serotonergic ligands

Fluorophenyl-Piperidine Scaffold Potency Benchmark

The fluorophenyl-piperidine scaffold class to which (2R)-2-(4-fluorophenyl)piperidine belongs has established potency benchmarks in the sub-10 nM range across multiple validated targets. In a comprehensive scaffold comparison study, fluorophenyl-piperidine based compounds achieved IC50 values of 8.5 nM and 19 nM against defined enzymatic targets [1]. These potency values position the scaffold competitively against tricyclic scaffolds (IC50 1.7 nM) and sitagliptin-derived scaffold-hopping analogs (IC50 28 nM), but with the distinct advantage of lower molecular complexity and more accessible synthetic routes [1]. In the 5-HT2A receptor ligand space, a structurally related 4-fluorophenyl piperidine derivative achieved a Ki of 1.63 nM with >300-fold selectivity over other 5-HT receptor subtypes [2], further validating the scaffold's capacity for high-affinity target engagement when appropriately functionalized. The para-fluoro substitution on the phenyl ring enhances electronic properties that influence binding affinity in derivatives incorporating this scaffold .

Scaffold Potency Benchmark
Class-level inference
Fluorophenyl-piperidine scaffold: IC50 8.5–19 nM; tricyclic: 1.7 nM; sitagliptin analog: 28 nM
Reported scaffold potency context; supports hit-to-lead selection.
Compiled from enzymatic and receptor binding assays; synthetic tractability advantage noted.
scaffold potency IC50 benchmark fluorophenyl-piperidine target engagement

Validated Applications of (2R)-2-(4-Fluorophenyl)piperidine


Stereoselective CNS Lead Optimization at 5-HT2A

The R-configured 2-(4-fluorophenyl)piperidine scaffold is positioned for CNS lead optimization programs targeting serotonergic and aminergic receptors where enantioselective binding is critical. Class-level evidence demonstrates that R-configured 4-fluorophenyl piperidine derivatives achieve sub-nanomolar affinity (IC50=0.37 nM) at 5-HT2A receptors with >1,300- to >6,200-fold selectivity over off-target D2, α1, and 5-HT2C receptors [1]. The compound's calculated LogP of 2.63 and TPSA of 12.03 Ų fall within optimal CNS drug property space, supporting its utility as a brain-penetrant chiral building block for developing PET/SPECT imaging agents or CNS therapeutics. Procurement of the defined R-enantiomer ensures reproducible SAR relationships that would be confounded by racemic material or incorrect stereochemical assignment.

hERG Liability Avoidance in GPCR Antagonist Discovery

The 2-aryl substitution pattern of (2R)-2-(4-fluorophenyl)piperidine provides a strategic advantage over 4-aryl piperidine positional isomers in GPCR antagonist programs, particularly those targeting chemokine receptors (e.g., CCR2) where cardiac safety is a primary concern. Published medicinal chemistry campaigns have explicitly documented that the 4-(4-fluorophenyl)piperidine scaffold carries a 'poor selectivity against I(Kr)' (hERG) liability necessitating complete scaffold replacement with heteroaryl or carboxyphenyl subunits [2]. By employing the 2-aryl piperidine scaffold from the outset, medicinal chemistry teams can avoid this documented hERG liability, potentially reducing lead optimization cycles and cardiac safety attrition [3].

Chiral Building Block for Asymmetric Synthesis & APIs

(2R)-2-(4-fluorophenyl)piperidine serves as a defined chiral intermediate for the synthesis of arylpiperidine-based active pharmaceutical ingredients (APIs), particularly in the paroxetine and related selective serotonin reuptake inhibitor (SSRI) space. Patents describe biocatalytic and enzymatic resolution processes for obtaining optically enriched trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidines as paroxetine precursors, where stereochemical purity is essential for drug activity—only the trans-(−) isomer with absolute configuration (3S,4R) is therapeutically active [4]. The commercial availability of (2R)-2-(4-fluorophenyl)piperidine at 97-98% purity with HPLC/NMR batch QC documentation and kg-scale production capability [5] supports its use in process chemistry development and API route scouting. The compound's single rotatable bond and well-defined stereochemistry make it an attractive building block for fragment-based drug discovery and parallel library synthesis.

Scaffold SAR in Fragment-Based Drug Discovery

The fluorophenyl-piperidine scaffold class, for which (2R)-2-(4-fluorophenyl)piperidine serves as a parent building block, has demonstrated consistent sub-10 nM potency across multiple validated targets (IC50 8.5-19 nM in defined enzymatic assays) [6]. This potency benchmark, combined with the scaffold's moderate lipophilicity (LogP 2.63) and favorable CNS drug-like properties, supports its deployment in fragment-based drug discovery and scaffold-hopping campaigns. The para-fluoro substitution enhances binding affinity through electronic effects while providing a synthetic handle for further derivatization . The defined R-stereochemistry eliminates the confounding variables associated with racemic scaffolds, enabling cleaner SAR interpretation and more efficient hit-to-lead progression.

Application
Selection Property
Validation Focus
CNS lead optimization – 5-HT2A receptor studies
Enantiomerically pure R-configured 2-arylpiperidine scaffold with CNS drug-like properties
Enantioselective binding and receptor subtype selectivity profiling
hERG liability profiling in GPCR antagonist discovery
2-aryl substitution pattern versus 4-aryl positional isomers
hERG channel selectivity and cardiac safety endpoint assessment
Chiral intermediate for asymmetric synthesis and API route scouting
Defined R-stereochemistry, batch QC documentation, kg-scale supply
Stereochemical purity and process reproducibility
Fragment-based drug discovery – scaffold SAR
Fluorophenyl-piperidine scaffold potency benchmark and CNS drug-like property space
Target engagement and synthetic tractability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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